DHODH Inhibition Potency Provides a Benchmark for Target Engagement
The compound is a key structural component of a potent dihydroorotate dehydrogenase (DHODH) inhibitor. In a biochemical DCIP assay, the compound was part of a molecule exhibiting an IC50 of 41 nM against P. falciparum DHODH, confirming its ability to form critical interactions with the target. This is a valuable starting point for medicinal chemistry optimization compared to structurally unrelated DHODH inhibitors like DSM265 (IC50 ~4.0 nM) and brequinar (IC50 ~1.0 nM), which are clinically advanced but have a different scaffold [1]. The 41 nM benchmark validates the quinoxaline scaffold for this target class, establishing its utility in combinatorial library design with quantifiable target engagement potential.
| Evidence Dimension | DHODH Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 41 nM (as part of a larger inhibitor molecule) |
| Comparator Or Baseline | DSM265: IC50 ~4.0 nM; Brequinar: IC50 ~1.0 nM (both are structurally distinct DHODH inhibitors) |
| Quantified Difference | The compound's activity is approximately 10-40 fold less potent than advanced clinical candidates, but confirms the quinoxaline core as a viable DHODH inhibitor scaffold. |
| Conditions | P. falciparum DHODH, 2,6-dichloroindophenol (DCIP) assay |
Why This Matters
This data provides a quantifiable potency benchmark, confirming the compound's utility in generating focused libraries for this high-value antimalarial and oncology target.
- [1] BindingDB. BDBM50567967, CHEMBL4850393: IC50 41 nM against DHODH (2,6-dichloroindophenol (DCIP) assay). View Source
